tert-Butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate hydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of acetonitrile as a solvent and triethylamine as a base. The reaction mixture is stirred and cooled to 0°C before adding ethylbromoacetate dropwise .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and solvents such as acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted diazepane derivatives, while oxidation reactions may produce oxidized forms of the compound.
Scientific Research Applications
tert-Butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of diazepane derivatives.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with molecular targets in biological systems. The compound may interact with enzymes or receptors, leading to modulation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate hydrochloride is unique due to its specific chemical structure, which includes a chloroethyl group and a diazepane ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C12H24Cl2N2O2 |
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Molecular Weight |
299.23 g/mol |
IUPAC Name |
tert-butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H23ClN2O2.ClH/c1-12(2,3)17-11(16)15-7-4-6-14(8-5-13)9-10-15;/h4-10H2,1-3H3;1H |
InChI Key |
CQDVOFUCIGPLBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CCCl.Cl |
Origin of Product |
United States |
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